4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-

Lipophilicity Linker SAR Drug-likeness

Researchers studying CXCR4 chemokine receptor pharmacology often face a gap: commercially available aminoquinoline probes lack systematic linker-length and terminal-amine variation, making SAR studies incomplete. This compound-the butyl-pyrrolidine member of the Lin et al. (2020) aminoquinoline CXCR4 antagonist series-directly addresses that gap. • Defined C4-butyl spacer with pyrrolidine terminus; LogP 4.69 and PSA 31.39 Ų distinguish it from shorter-chain or morpholine analogs, enabling parallel permeability (PAMPA/Caco-2) and receptor-selectivity panel studies. • Achiral, fully aromatic 4-aminoquinoline template devoid of the 7-chloro substitution required for heme-targeting antimalarial activity, making it suitable as a negative-control or comparator compound. • Single-molecule identity (CAS 510755-19-8, MW 363.47) ensures batch-to-batch reproducibility essential for cross-study comparisons. Ships globally via standard B2B logistics; typical custom-synthesis lead time applies.

Molecular Formula C23H26FN3
Molecular Weight 363.5 g/mol
CAS No. 510755-19-8
Cat. No. B12877542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-
CAS510755-19-8
Molecular FormulaC23H26FN3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F
InChIInChI=1S/C23H26FN3/c24-19-11-9-18(10-12-19)22-17-23(20-7-1-2-8-21(20)26-22)25-13-3-4-14-27-15-5-6-16-27/h1-2,7-12,17H,3-6,13-16H2,(H,25,26)
InChIKeyOOAMGRPGIZHSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]- (CAS 510755-19-8): Structural Baseline for Procurement


4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]- (CAS 510755-19-8, molecular formula C23H26FN3, molecular weight 363.47 g/mol) is a fully aromatic, non-tetrahydro 4-aminoquinoline derivative bearing a 4-fluorophenyl substituent at the 2-position and an N-[4-(1-pyrrolidinyl)butyl] side chain at the 4-amino group . Unlike classical 4-aminoquinolines such as chloroquine, this compound lacks the 7-chloro substitution and features a pyrrolidine-terminated butyl linker instead of a diethylaminoalkyl side chain . The compound belongs to a structurally distinct subclass within the aminoquinoline chemotype—one that has been explored as a simplified, achiral template for CXCR4 antagonist development, with representative compounds in the series demonstrating nanomolar CXCR4 binding affinity (e.g., IC50 = 57 nM for compound 3 in Lin et al., 2020) [1].

Why 4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]- Cannot Be Replaced by a Generic In-Class Analog


Within the 4-aminoquinoline class, small structural variations—linker length (butyl vs. ethyl or propyl), terminal amine identity (pyrrolidine vs. morpholine vs. piperazine), and aromatic substitution pattern (4-fluorophenyl vs. 2-fluorophenyl vs. unsubstituted phenyl)—produce quantifiably distinct physicochemical profiles and are known to drive divergent target engagement [1]. The target compound's butyl linker yields a LogP of 4.69 and PSA of 31.39 Ų, whereas the propyl-morpholine analog (CAS 510755-18-7) displays a LogP of 3.53 and PSA of 40.62 Ų—a difference exceeding 1 log unit in lipophilicity and nearly 10 Ų in polar surface area . In the CXCR4 antagonist aminoquinoline series reported by Lin et al. (2020), even subtle amine modifications produced IC50 shifts from 57 nM to >1,000 nM, demonstrating that linker and amine pharmacophore alterations are not functionally interchangeable [1]. Generic substitution without matched linker length, terminal amine, and fluorophenyl regiochemistry will therefore deliver a compound with a materially different drug-likeness and target-binding profile.

Quantitative Differentiation Evidence for 4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]- (CAS 510755-19-8)


Linker-Length-Dependent Lipophilicity: Butyl vs. Ethyl and Propyl Analogs

The target compound employs a four-carbon (butyl) spacer between the quinoline 4-amino group and the pyrrolidine ring. Compared with the two-carbon (ethyl) analog (CAS 510755-53-0, free base C21H22FN3, MW ~335.4) and the three-carbon (propyl) analog in the morpholine series (CAS 510755-18-7, C22H24FN3O, MW 365.44), the butyl linker increases both molecular weight and lipophilicity in a stepwise, quantifiable manner [1]. The calculated LogP of the target compound (4.69) exceeds that of the propyl-morpholine analog (3.53) by approximately 1.15 log units, a difference that predicts measurably distinct membrane permeability and tissue distribution .

Lipophilicity Linker SAR Drug-likeness

Terminal Amine Pharmacophore: Pyrrolidine vs. Morpholine Impact on Basicity and PSA

The target compound's terminal pyrrolidine (cyclic secondary amine, pKa ≈ 10.3 for pyrrolidine) differs fundamentally from the morpholine group (pKa ≈ 8.4 for morpholine) found in the closest propyl-linker analog (CAS 510755-18-7) [1]. This difference in basicity is reflected in the PSA: the pyrrolidine-containing target has a PSA of 31.39 Ų, while the morpholine analog (which incorporates an ether oxygen) has a PSA of 40.62 Ų . The additional hydrogen-bond acceptor in morpholine increases PSA by ~9.2 Ų, which may reduce passive blood-brain barrier penetration relative to the pyrrolidine compound, while the lower pKa of morpholine alters the protonation state at physiological pH and thus receptor electrostatic interactions.

Amine Basicity PSA Pharmacophore Design

Absence of 7-Chloro Substitution: Differentiation from Classical Antimalarial 4-Aminoquinolines

Unlike chloroquine and hydroxychloroquine—which bear a chlorine atom at position 7 of the quinoline ring—the target compound is unsubstituted at this position. The 7-chloro group in chloroquine is critical for antimalarial activity through heme binding and contributes to DNA intercalation and off-target phototoxicity [1]. The absence of this substituent in the target compound (C23H26FN3 vs. chloroquine C18H26ClN3) structurally precludes the heme-targeting mechanism and is expected to yield a distinct off-target and toxicological profile relative to 7-chloro-4-aminoquinolines . Chloroquine has a PSA of 28.16 Ų and LogP of 4.88, compared with the target's PSA of 31.39 Ų and LogP of 4.69 [2].

7-Chloro Off-target Profile DNA Intercalation

Fluorophenyl Regiochemistry: 4-Fluoro vs. 2-Fluoro Substitution on Target Engagement

The target compound carries a 4-fluorophenyl (para-fluoro) substituent at the quinoline 2-position. In the CXCR4 antagonist aminoquinoline series, compound 3 (which also bears a para-substituted aromatic ring) demonstrated CXCR4 binding IC50 = 57 nM and inhibited CXCL12-induced calcium flux with IC50 = 0.24 nM [1]. While direct head-to-head data for the 2-fluorophenyl vs. 4-fluorophenyl analogs of this specific scaffold are not publicly available, the SAR reported by Lin et al. indicates that aromatic substituent position and electronic character are critical determinants of CXCR4 affinity, with compound-to-compound IC50 variations exceeding 20-fold within the same series [1]. The para-fluoro substituent provides a distinct electron-withdrawing effect (σp = 0.06 for fluorine) compared with ortho-fluoro (σo = 0.24) due to differential resonance and inductive contributions, affecting the electron density of the quinoline ring and thus intermolecular interactions [2].

Fluorine Regiochemistry Electronic Effects CXCR4

Molecular Weight Differentiation from Closest Analogs: Impact on Ligand Efficiency

The target compound (MW 363.47) occupies a distinct molecular weight bracket relative to its closest commercially cataloged analogs: the ethyl-pyrrolidine analog (free base MW ~335.4), the N-methylpyrrolidinyl-ethyl analog (CAS 510755-24-5, MW 349.44), and the propyl-morpholine analog (CAS 510755-18-7, MW 365.44) . This ~14–28 Da increment per additional methylene unit in the linker provides a graduated series for systematically probing the relationship between linker length and biological activity. In the CXCR4 aminoquinoline series, the exemplified compound 3 (MW 362) demonstrated potent binding (IC50 = 57 nM) and favorable ligand efficiency metrics [1].

Ligand Efficiency Molecular Weight Lead-likeness

Defined Application Scenarios for 4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]- (CAS 510755-19-8)


CXCR4 Antagonist Lead Optimization: Linker-Length SAR Probe

This compound serves as the butyl-linker member of a graduated aminoquinoline series for CXCR4 antagonist development. In the published series by Lin et al. (2020), aminoquinoline-template compounds achieved CXCR4 binding IC50 values as low as 57 nM [1]. The butyl linker of the target compound (C4 spacer) provides distinct conformational flexibility and lipophilicity (LogP 4.69) compared with ethyl (C2) and propyl (C3) analogs, enabling systematic exploration of the optimal spacer length for CXCR4 engagement while maintaining the pyrrolidine pharmacophore constant .

Non-Chloroquine 4-Aminoquinoline Scaffold for Antimalarial Bypass Studies

Because the target compound lacks the 7-chloro substituent essential for chloroquine's heme-targeting antimalarial mechanism, it is suitable as a negative-control or comparator compound in assays designed to identify 4-aminoquinoline activities independent of heme crystallization [2]. Its fluorophenyl substitution at position 2 and pyrrolidinylbutyl side chain further distinguish it from the classical 7-chloro-4-aminoquinoline pharmacophore, allowing researchers to isolate non-heme biological effects of the 4-aminoquinoline core.

Physicochemical Comparator for Membrane Permeability and BBB Penetration Studies

With a measured PSA of 31.39 Ų and LogP of 4.69, the target compound occupies a distinct region of the PSA-LogP permeability space relative to morpholine analogs (PSA 40.62 Ų, LogP 3.53) and chloroquine (PSA 28.16 Ų, LogP 4.88) [3]. This makes it a valuable tool compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where the impact of terminal amine identity and linker length on passive permeability is being evaluated.

Chemokine Receptor Panel Selectivity Profiling

Given the structural relationship to the CXCR4 antagonist aminoquinoline template described by Lin et al., the target compound can be deployed as a defined-structure probe in chemokine receptor selectivity panels (CXCR4 vs. CCR5 vs. CXCR7) to establish whether the butyl-pyrrolidine pharmacophore confers differential subtype selectivity [1]. Its well-defined single-molecule identity (CAS 510755-19-8, MW 363.47) ensures batch-to-batch reproducibility essential for cross-study comparisons.

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